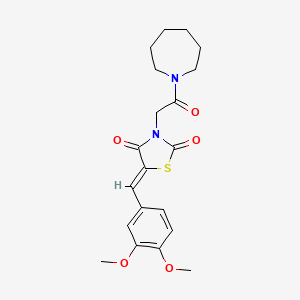
(Z)-3-(2-(azepan-1-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2-(azepan-1-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
The compound "(Z)-3-(2-(azepan-1-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione" and its derivatives have been researched for their potential antibacterial properties. A study highlighted that derivatives of thiazolidine-2,4-dione, including those with structures related to the compound , demonstrated antibacterial activity mainly against Gram-positive bacterial strains. It was noted that the presence of electron-withdrawing substituents on the phenyl ring was favorable for antibacterial activity, though the molecular geometry did not play a significant role. Some of these compounds exhibited antibacterial activity comparable to standard reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018). Furthermore, various thiazolidine-2,4-dione carboxamide and amino acid derivatives, closely related to the target compound, showed weak to moderate antibacterial activity against Gram-negative bacteria and some antifungal activity (Alhameed et al., 2019).
Structural Studies and Synthesis
There are several studies on the synthesis and structural analysis of compounds related to thiazolidine-2,4-dione. One such research reported a novel non-condensed thiazolidine-2,4-dione-bearing derivative, which was synthesized and characterized structurally through various methods like NMR, LC-MS, and X-ray diffraction. The study provided insights into the versatile applicability of the thiazolidine-2,4-dione core in medicinal chemistry (Holota et al., 2022). In another study, the regioselectivity of alkylation of (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4‑dione in an alkaline environment was explored, revealing insights into the reactivity and potential modifications of the thiazolidine-2,4-dione ring (Marc et al., 2021).
Pharmacological Potentials
The thiazolidine-2,4-dione core is integral in the search for novel pharmacologically active agents. Studies have indicated the potential anticancer activity of various thiazolidine-2,4-dione derivatives against different human cancer cell lines, underscoring the significance of this core in developing new therapeutic agents (Ashok & Vanaja, 2016). Furthermore, compounds with this core have been investigated for their antidiabetic properties, with some showing promising results comparable to standard drugs (Ankush et al., 2012).
Melanogenesis Inhibition
The compound "(Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione" was synthesized as a potential tyrosinase inhibitor and exhibited a potent inhibitory effect on mushroom tyrosinase activity. It was found to be more potent than kojic acid, a well-known tyrosinase inhibitor, suggesting its utility as an antimelanogenic agent for diseases associated with skin pigmentation (Kim et al., 2013).
Propriétés
IUPAC Name |
(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-15-8-7-14(11-16(15)27-2)12-17-19(24)22(20(25)28-17)13-18(23)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQYMNAGIRSQM-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

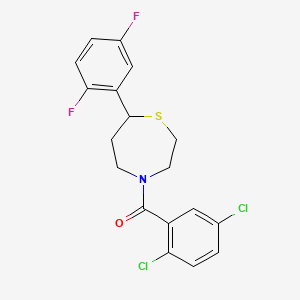
![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453561.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2453562.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2453563.png)
![(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2453566.png)
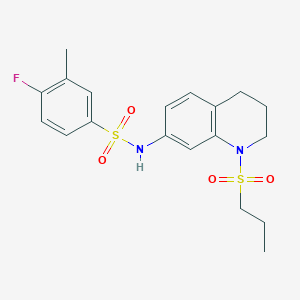
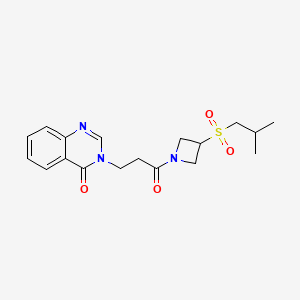
![(E)-1-[(2E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-ylidene]-2-(4-fluorophenyl)hydrazine](/img/structure/B2453570.png)

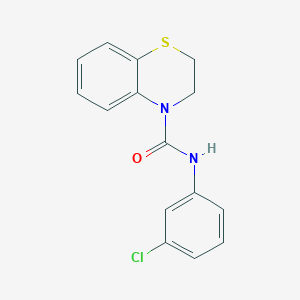

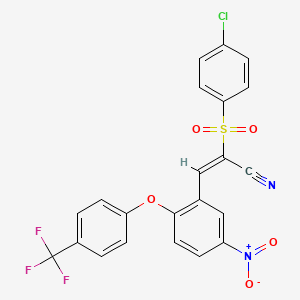
![3-Bromo-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2453581.png)
![10-oxo-N-[4-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2453582.png)